molecular formula C8H10N2O2 B2583888 2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid CAS No. 1254199-92-2

2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid

Cat. No.: B2583888
CAS No.: 1254199-92-2
M. Wt: 166.18
InChI Key: BKXLELBYRGQBCX-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H10N2O2 . The InChI string is InChI=1S/C8H10N2O2/c1-10-7 (8 (11)12)4-6 (9-10)5-2-3-5/h4-5H,2-3H2,1H3, (H,11,12) .


Chemical Reactions Analysis

Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . They have diversified applications in different areas such as technology, medicine and agriculture .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 166.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Pyrazole Derivatives : Research shows that 1H-pyrazole-3-carboxylic acid, closely related to the compound , can be converted into various derivatives, including carboxamides and carboxylates, through reactions with binucleophiles. These reactions are catalyzed by pyridine and have been studied using semi-empirical AM1 calculations (Yıldırım, Kandemirli, & Akçamur, 2005).

  • Formation of Trisubstituted Pyrazoles : 1-Cyanocyclopropane-1-carboxylates, which are structurally similar to 2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid, react with arylhydrazines under the influence of a Bronsted acid to form 1,3,5-trisubstituted pyrazoles, demonstrating the potential for creating structurally diverse pyrazole derivatives (Xue, Liu, Qing, & Wang, 2016).

Novel Synthesis Techniques

  • Development of Efficient Synthesis Methods : Studies have demonstrated efficient procedures for synthesizing cyclopropane-1-carboxylic acid derivatives, which are structurally related to this compound. These methods emphasize the importance of innovative synthesis techniques for such compounds (Artamonov et al., 2010).

Application in Materials Chemistry

  • Cyclopropane Derivatives in Heterocyclic Chemistry : Research on methyl 2-chloro-2-cyclopropylidenacetate, a compound related to this compound, has shown its application in creating spirocyclopropane anellated heterocyclic carboxylates, demonstrating the potential of cyclopropane derivatives in materials chemistry (Meijere et al., 1989).

Future Directions

The future directions for the study of “2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid” and other pyrazole derivatives could include further exploration of their synthesis methods, investigation of their pharmacological properties, and development of new drugs based on these compounds .

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an antagonist of the aryl hydrocarbon receptor (AhR). The aryl hydrocarbon receptor is a ligand-dependent transcription factor that senses a wide range of endogenous and exogenous molecules. This compound exerts ligand-selective antagonism, effectively inhibiting the binding of halogenated aromatic hydrocarbons such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) to the aryl hydrocarbon receptor . This inhibition prevents the activation of the receptor and subsequent transcriptional responses, thereby modulating the expression of genes involved in xenobiotic metabolism and immune responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. By antagonizing the aryl hydrocarbon receptor, this compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to prevent TCDD-induced toxicity in hepatoma cells by inhibiting the receptor’s nuclear translocation and DNA binding . This results in reduced expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics, and decreased production of inflammatory cytokines such as interleukin-10.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with the aryl hydrocarbon receptor. The compound competes with agonists such as TCDD for binding to the receptor’s ligand-binding domain, thereby preventing receptor activation . This competitive inhibition blocks the receptor’s conformational changes, nuclear translocation, and subsequent dimerization with the aryl hydrocarbon receptor nuclear translocator (ARNT). As a result, the transcription of aryl hydrocarbon receptor target genes is suppressed, leading to altered gene expression profiles and reduced xenobiotic metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against the aryl hydrocarbon receptor for extended periods . Prolonged exposure to light or elevated temperatures may lead to degradation and reduced efficacy. Long-term studies in vitro have shown that continuous treatment with this compound can result in sustained suppression of cytochrome P450 enzyme expression and decreased cellular proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively antagonizes the aryl hydrocarbon receptor and prevents TCDD-induced toxicity without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and disruption of normal metabolic processes. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in metabolic pathways related to xenobiotic metabolism. The compound interacts with enzymes such as cytochrome P450 monooxygenases, which are responsible for the oxidative metabolism of various substrates . By inhibiting the aryl hydrocarbon receptor, this compound modulates the expression and activity of these enzymes, leading to altered metabolic flux and changes in metabolite levels. This can impact the detoxification and clearance of xenobiotics from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets such as the aryl hydrocarbon receptor . Additionally, binding proteins may sequester this compound in specific cellular compartments, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the aryl hydrocarbon receptor complex. Upon binding to the receptor, the compound prevents the receptor’s translocation to the nucleus, thereby inhibiting its transcriptional activity . This cytoplasmic retention is crucial for the compound’s antagonistic effects on the aryl hydrocarbon receptor signaling pathway. Additionally, post-translational modifications and targeting signals may further influence the subcellular distribution and activity of this compound.

Properties

IUPAC Name

2-cyclopropyl-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-7(8(11)12)10(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXLELBYRGQBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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